N-(9Z-octadecenoyl)-sphing-4-enine-1-phosphocholine
Overview
Description
N-(9Z-octadecenoyl)-sphing-4-enine-1-phosphocholine is a complex lipid molecule that belongs to the class of sphingolipids. Sphingolipids are essential components of cell membranes and play crucial roles in cellular processes such as signal transduction, cell recognition, and apoptosis. This compound is characterized by the presence of a long-chain fatty acid, sphingoid base, and a phosphocholine head group.
Mechanism of Action
Target of Action
N-Oleoylsphingomyelin, also known as N-[(9Z)-octadecenoyl]sphinganine, is a type of dihydroceramide . Ceramides are major lipid components in the stratum corneum of the human skin . They play a crucial role in maintaining the integrity of the skin barrier and regulating cellular processes such as differentiation, proliferation, and apoptosis .
Mode of Action
Ceramides, including n-oleoylsphingomyelin, are known to interact with specific targets in the cell membrane and intracellular compartments, influencing cell signaling pathways .
Biochemical Pathways
N-Oleoylsphingomyelin is involved in various biochemical pathways. It is a metabolite produced during metabolic reactions in mammals, including mice and humans . .
Result of Action
The molecular and cellular effects of N-Oleoylsphingomyelin’s action are largely dependent on its role as a ceramide. Ceramides are known to regulate various cellular processes, including cell differentiation, proliferation, and apoptosis . Therefore, N-Oleoylsphingomyelin may have similar effects on cells.
Biochemical Analysis
Biochemical Properties
It is known that it interacts with various enzymes, proteins, and other biomolecules . For example, it has been found to interact with the protein Diacylglycerol kinase zeta, which converts diacylglycerol into phosphatidic acid .
Cellular Effects
It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9Z-octadecenoyl)-sphing-4-enine-1-phosphocholine typically involves the following steps:
Synthesis of the Sphingoid Base: The sphingoid base can be synthesized through the condensation of L-serine and palmitoyl-CoA, followed by reduction and desaturation steps.
Acylation: The sphingoid base is then acylated with oleoyl chloride (9Z-octadecenoyl chloride) in the presence of a base such as pyridine to form N-(9Z-octadecenoyl)-sphing-4-enine.
Phosphorylation: The acylated sphingoid base is phosphorylated using phosphocholine chloride in the presence of a catalyst such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The process may include:
Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat transfer.
Purification Techniques: Such as column chromatography and recrystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(9Z-octadecenoyl)-sphing-4-enine-1-phosphocholine undergoes various chemical reactions, including:
Oxidation: The double bond in the fatty acid chain can be oxidized using reagents like potassium permanganate or ozone.
Reduction: The carbonyl group in the sphingoid base can be reduced using reducing agents such as sodium borohydride.
Substitution: The phosphocholine head group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alcohols.
Substitution: Formation of derivatives with different head groups.
Scientific Research Applications
N-(9Z-octadecenoyl)-sphing-4-enine-1-phosphocholine has diverse applications in scientific research:
Chemistry: Used as a model compound to study lipid interactions and membrane dynamics.
Biology: Investigated for its role in cell signaling pathways and apoptosis.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent for diseases related to sphingolipid metabolism.
Industry: Utilized in the formulation of cosmetics and skincare products due to its moisturizing properties.
Comparison with Similar Compounds
Similar Compounds
N-(9Z-octadecenoyl)-sphinganine: Similar structure but lacks the phosphocholine head group.
N-(9Z-octadecenoyl)-(2S)-hydroxyglycinate: Contains a hydroxyglycine moiety instead of the sphingoid base.
Ceramide NP: Contains a phytosphingosine backbone and a saturated fatty acid.
Uniqueness
N-(9Z-octadecenoyl)-sphing-4-enine-1-phosphocholine is unique due to its specific combination of a sphingoid base, a long-chain unsaturated fatty acid, and a phosphocholine head group. This unique structure allows it to play distinct roles in cellular processes and makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[(E,2S,3R)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H81N2O6P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-41(45)42-39(38-49-50(46,47)48-37-36-43(3,4)5)40(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h20-21,32,34,39-40,44H,6-19,22-31,33,35-38H2,1-5H3,(H-,42,45,46,47)/b21-20-,34-32+/t39-,40+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBEADXWAAWCCDG-QDDWGVBQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCC=CCCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCC/C=C\CCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H81N2O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001334466 | |
Record name | N-Oleoylsphingomyelin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001334466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
729.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | SM(d18:1/18:1(9Z)) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012101 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
108392-10-5 | |
Record name | N-Oleoylsphingomyelin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108392105 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Oleoylsphingomyelin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001334466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SM(d18:1/18:1(9Z)) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012101 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of N-Oleoylsphingomyelin in a lipid monolayer affect Cholesterol Oxidase activity compared to a monolayer containing only 1-palmitoyl-2-oleoylphosphatidylcholine (POPC) and Cholesterol?
A1: The study by Henriksen et al. demonstrated that Cholesterol Oxidase activity is significantly affected by the presence of N-Oleoylsphingomyelin in a mixed lipid monolayer. [] While both POPC/Cholesterol and N-Oleoylsphingomyelin/Cholesterol monolayers exhibited peak Cholesterol Oxidase activity at a surface pressure of around 20 mN/m, the activity was noticeably lower in the presence of N-Oleoylsphingomyelin. [] This suggests that N-Oleoylsphingomyelin interacts with Cholesterol in a manner that hinders the enzyme's access to its substrate. The researchers propose that this is due to the tight interaction between N-Oleoylsphingomyelin and Cholesterol, potentially forming tightly packed domains that limit Cholesterol's availability for oxidation. []
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